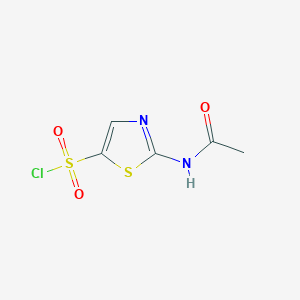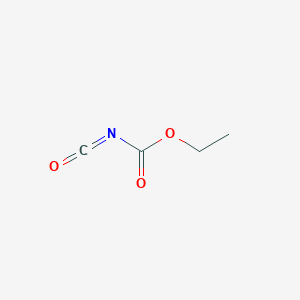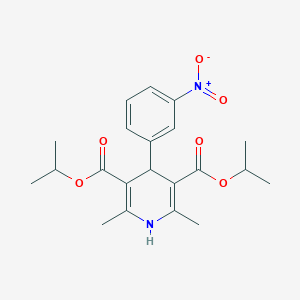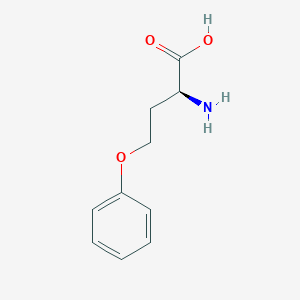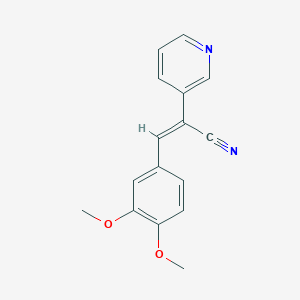
RG-13022
描述
It inhibits the autophosphorylation reaction of the epidermal growth factor receptor with an IC50 value of 4 micromolar . This compound is primarily used in scientific research to study the inhibition of cancer cell proliferation and other related cellular processes.
科学研究应用
RG-13022 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of tyrosine kinases and the development of new kinase inhibitors.
Biology: Employed in cell biology research to investigate the role of epidermal growth factor receptor in cell proliferation and signaling pathways.
Medicine: Utilized in cancer research to study the inhibition of cancer cell growth and to develop potential therapeutic agents.
Industry: Applied in the development of new drugs and therapeutic agents targeting tyrosine kinases
作用机制
RG-13022 exerts its effects by inhibiting the autophosphorylation reaction of the epidermal growth factor receptor. This inhibition blocks the downstream signaling pathways that are essential for cell proliferation and survival. The compound specifically targets the tyrosine kinase domain of the epidermal growth factor receptor, preventing its activation and subsequent signaling .
生化分析
Biochemical Properties
This compound acts as a protein tyrosine kinase (PTK) blocker . It preferentially inhibits the epidermal growth factor (EGF) receptor kinase, thereby blocking EGF-dependent cell proliferation . The concentration required to inhibit phosphorylation of isolated human epidermal growth factor tyrosine kinase receptor by 50% is 700nM .
Cellular Effects
The inhibition of the EGF receptor kinase by (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile leads to a blockage of EGF-dependent cell proliferation . This suggests that the compound could have significant effects on cellular processes, particularly those involving cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile involves its interaction with the EGF receptor kinase . By inhibiting this enzyme, the compound prevents the phosphorylation events necessary for EGF-dependent cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RG-13022 involves the preparation of a non-phenolic tyrphostin analog. The compound is synthesized through a series of chemical reactions that include the formation of a pyridineacetonitrile structure. The key steps involve the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-acetonitrile under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in solid form and is often stored at room temperature. It is soluble in dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various research applications .
化学反应分析
Types of Reactions
RG-13022 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship and to develop more potent inhibitors .
相似化合物的比较
Similar Compounds
Tyrphostin AG30: Another tyrosine kinase inhibitor that targets the epidermal growth factor receptor.
Rociletinib: An irreversible inhibitor of the epidermal growth factor receptor with potential antineoplastic activity.
Icotinib: A quinazoline-based inhibitor of the epidermal growth factor receptor.
Uniqueness of RG-13022
This compound is unique due to its specific inhibition of the autophosphorylation reaction of the epidermal growth factor receptor with a relatively low IC50 value. This makes it a potent inhibitor for studying the role of the epidermal growth factor receptor in various cellular processes. Additionally, its non-phenolic structure reduces antioxidant activity, making it more suitable for certain research applications .
属性
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136831-48-6, 149286-90-8 | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




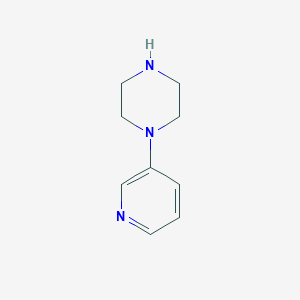

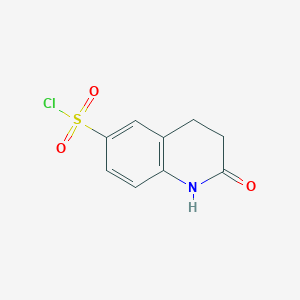

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
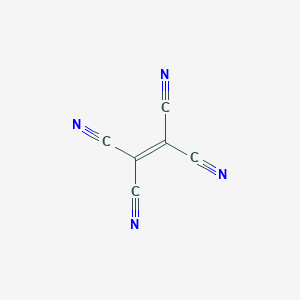
![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)
